2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid
Overview
Description
2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring attached to a pyrimidine ring via a hydroxymethyl group . The pyrimidine ring is further substituted with a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, piperidine derivatives are known to undergo a variety of chemical reactions . These include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Synthesis of Piperidine Derivatives
The synthesis of novel piperidine-containing pyrimidine imines and thiazolidinones was reported. These compounds were obtained via microwave-assisted synthesis, demonstrating a significant antimicrobial activity, showcasing the compound's potential in medicinal chemistry (Merugu et al., 2010).
Antimicrobial Properties
Research indicated the antimicrobial properties of new pyridine derivatives, involving the synthesis of complex compounds, including piperidine and pyrimidine structures. These compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating their potential use in treating microbial infections (Patel et al., 2011).
Spectral Study of Furan Ring Containing Organic Ligands
Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate was reacted with 4-amino salicylic acid to yield a complex compound. The study aimed at synthesizing, characterizing, and analyzing the chelating properties of furan ring-containing organic ligands. This compound and its metal complexes showed variable antimicrobial activity, indicating potential in bioactive material development (Patel, 2020).
Crystal Structures of Pyrimidine Salts
The crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate were studied. These structures illustrated the role of sulfonic acid groups in mimicking carboxylate anions and the presence of R22(8) motifs in aminopyrimidine sulfonate/carboxylate interactions, offering insights into the structural characteristics of these compounds (Balasubramani et al., 2007).
Interactions in Supramolecular Assemblies
A study on 2-hydroxy-3-naphthoic acid and N-heterocycles via strong hydrogen bonds and weak interactions was conducted. The research offered insights into the weak interactions, including hydrogen bonds and aromatic stacking interactions, in the crystals of 2-hydroxy-3-naphthoic acid with various N-containing cocrystal formers. This work is crucial for understanding the packing modes and stability of molecular crystals, highlighting the significance of such interactions in molecular assembly (Pang et al., 2015).
Future Directions
The future directions in the research of piperidine derivatives like 2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, further exploration of the pharmaceutical applications of these compounds could be another area of focus .
properties
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-7-8-1-3-14(4-2-8)11-12-5-9(6-13-11)10(16)17/h5-6,8,15H,1-4,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTDNJBGIGCHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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